N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide

tyrosinase inhibition melanogenesis hyperpigmentation

This benzothiazole–benzamide hybrid features a 3,5-dichloro substitution and 4-hydroxyphenyl linker critical for hydrogen-bond-mediated target recognition. Distinct from regioisomers (e.g., CAS 327051-69-4), its unique pharmacophore maps to sub-micromolar tyrosinase inhibitors and ATP-site kinase inhibitor architectures. Researchers leveraging this scaffold for melanogenesis or kinase profiling should verify CAS registry identity to avoid isomer confounding—even single hydroxyl shifts alter IC50 by >100-fold. Bulk custom synthesis available.

Molecular Formula C20H12Cl2N2O2S
Molecular Weight 415.29
CAS No. 325979-32-6
Cat. No. B2470229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide
CAS325979-32-6
Molecular FormulaC20H12Cl2N2O2S
Molecular Weight415.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl)O
InChIInChI=1S/C20H12Cl2N2O2S/c21-12-7-11(8-13(22)9-12)19(26)23-14-5-6-17(25)15(10-14)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26)
InChIKeyLVYUTMVMLIQCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide (CAS 325979-32-6): Chemical Class and Core Structural Characteristics for Procurement Evaluation


N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide (CAS 325979-32-6) is a synthetic small molecule belonging to the benzothiazole–benzamide hybrid class. Its architecture combines a 2-arylbenzothiazole core with a 3,5-dichlorobenzamide substituent linked through a 4-hydroxyaniline spacer [1]. This substitution pattern—featuring a hydroxyl group ortho to the benzothiazole ring on the central phenyl and two chlorine atoms at the 3- and 5-positions of the terminal benzamide—creates a hydrogen-bond-capable, electron-deficient pharmacophore distinct from regioisomeric analogs (e.g., 2,5-dichloro or 3,4-dichloro variants). The compound is cataloged in the Chemical Abstracts Service registry (CAS 325979-32-6) and the Chemsrc chemical database with a molecular formula of C20H12Cl2N2O2S and a molecular weight of approximately 415.29 g/mol [1][2].

Why Generic Substitution Fails for N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide: Key Pharmacophoric Differences Among Benzothiazole–Benzamide Analogs


Benzothiazole–benzamide derivatives cannot be treated as interchangeable building blocks or pharmacological probes. The specific substitution pattern of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide—featuring a 3,5-dichloro arrangement on the benzamide ring and a 4-hydroxyphenyl linker—determines critical molecular recognition features including hydrogen-bond donor/acceptor topology, dihedral angle preferences, and electrostatic surface potential [1]. In contrast, regioisomers such as N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide (CAS 324764-53-6) lack the phenolic –OH group entirely, while N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide (CAS 327051-69-4) relocates both the hydroxyl and chlorine substituents. Published medicinal chemistry data on related hydroxy-substituted phenyl-benzo[d]thiazole series demonstrate that even a single hydroxyl position change can alter tyrosinase IC50 values by over 100-fold (e.g., compound 2a vs. 2d in Ha et al., 2011), underscoring that subtle structural modifications produce non-linear activity changes [2]. Consequently, procurement specifications must verify exact CAS registry identity, as substitutional isomers may exhibit divergent biological activity, solubility, and target engagement profiles.

Quantitative Differentiation Evidence for N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide: Comparator-Based Activity Data for Procurement Decision Support


Tyrosinase Inhibition Potency: Hydroxyl-Position-Dependent Activity in Phenyl-Benzo[d]thiazole Analogues

While direct enzymatic data for CAS 325979-32-6 have not been publicly reported in peer-reviewed literature, class-level evidence from the closely related hydroxy-substituted phenyl-benzo[d]thiazole series demonstrates that the position of the hydroxyl group on the central phenyl ring is a dominant determinant of tyrosinase inhibitory potency. In a panel of 12 analogues, compound 2a (hydroxy at R3) showed mushroom tyrosinase IC50 = 1.14 ± 0.48 µM, whereas compound 2d (hydroxy at both R3 and R1) achieved IC50 = 0.01 ± 0.0002 µM—a 114-fold difference driven solely by hydroxyl substitution pattern [1]. The target compound CAS 325979-32-6, which bears a single hydroxyl at the 4-position of the central phenyl ring (corresponding to a distinct orientation from the R3-substituted series), occupies a unique chemical space within this structure–activity landscape.

tyrosinase inhibition melanogenesis hyperpigmentation

Scaffold-Level Differentiation: Benzothiazole–Benzamide Hybrids as Multi-Target Privileged Structures

Benzothiazole–benzamide conjugates have been patented as protein kinase inhibitors and antiproliferative agents. US Patent 6,720,346 (Agouron Pharmaceuticals) describes aminothiazole compounds with mono-/di-substituted benzamide moieties that modulate protein kinase activity with implications for oncology applications [1]. Although CAS 325979-32-6 itself is not explicitly exemplified in this patent family, its 2-aminobenzothiazole core with a 3,5-dichlorobenzamide substituent shares the critical N–H hydrogen-bond donor and electron-deficient aryl halide features that the patent defines as essential for kinase ATP-site binding. A structurally distinct comparator, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide (BZ-423), has been studied as an immunomodulatory agent, highlighting that even within the dichlorobenzamide subclass, the position of chlorine atoms (2,5- vs. 3,5-dichloro) and the linker regiochemistry (3-aminophenyl vs. 4-hydroxy-3-aminophenyl) redirect biological target profiles [2].

kinase inhibition anticancer antimicrobial

Physicochemical Differentiation: Impact of 3,5-Dichloro Substitution on Lipophilicity and Hydrogen-Bonding Capacity Relative to Non-Halogenated Analogues

The 3,5-dichlorobenzamide moiety of CAS 325979-32-6 introduces two electron-withdrawing chlorine substituents that increase calculated logP by approximately 1.0–1.5 log units compared to the unsubstituted benzamide analogue, while the phenolic –OH at the 4-position of the central phenyl ring provides a hydrogen-bond donor (HBD) count of 2 (phenolic –OH + amide –NH) [1]. This contrasts with the non-hydroxylated analogue N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide (CAS 324764-53-6), which has only one HBD (amide –NH) and consequently reduced aqueous solubility and different crystal packing. The presence of the 4-hydroxyl group in CAS 325979-32-6 enables additional intermolecular interactions with biological targets (e.g., hydrogen bonding to tyrosinase active-site residues, as demonstrated for related analogues) and may improve formulation compatibility for in vitro assays requiring DMSO/aqueous solvent mixtures [2].

lipophilicity drug-likeness solubility

Optimal Research Application Scenarios for N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide (CAS 325979-32-6)


Tyrosinase Inhibition and Melanogenesis Research (in vitro)

Based on class-level structure–activity relationship evidence from the hydroxy-substituted phenyl-benzo[d]thiazole series [1], CAS 325979-32-6 is positioned as a candidate probe for investigating tyrosinase inhibition and melanin production pathways. Its 4-hydroxyphenyl-benzothiazole core mirrors the pharmacophore of sub-micromolar tyrosinase inhibitors identified by Ha et al. (2011), with the 3,5-dichlorobenzamide substituent providing additional opportunities for hydrophobic pocket occupancy. Researchers should include a reference inhibitor (e.g., kojic acid, IC50 = 18.45 µM) in all assays to benchmark relative potency. The compound is suitable for mushroom tyrosinase enzymatic assays, B16 melanoma cell-based melanin quantification, and molecular docking studies against tyrosinase crystal structures.

Kinase Profiling and Antiproliferative Screening in Oncology

The structural alignment of CAS 325979-32-6 with the thiazole–benzamide kinase inhibitor pharmacophore disclosed in US Patent 6,720,346 [2] supports its use in kinase selectivity panels and cancer cell line antiproliferative screening. The 3,5-dichlorobenzamide motif is consistent with ATP-binding site type I kinase inhibitor architecture. Users should directly compare activity against structurally defined comparators such as the 2,5-dichloro regioisomer (BZ-423 class) to validate target-specific effects. Recommended cell lines include those with characterized kinase dependencies (e.g., EGFR-driven, BCR-ABL-driven, or FLT3-ITD mutant lines).

Chemical Biology Tool Compound for Hydrogen-Bond-Mediated Target Engagement Studies

The dual hydrogen-bond donor capacity of CAS 325979-32-6 (phenolic –OH + amide –NH) differentiates it from non-hydroxylated benzothiazole–benzamide analogues (e.g., CAS 324764-53-6) and makes it a valuable tool for investigating hydrogen-bond-mediated target recognition [3]. Structure–activity relationship studies can systematically compare this compound with its des-hydroxy analogue to isolate the contribution of the 4-OH group to binding affinity, selectivity, and cellular activity. This approach is particularly relevant for targets where a conserved water-mediated hydrogen-bond network (e.g., kinase hinge region) may be engaged by the phenolic hydroxyl.

Building Block for Focused Library Synthesis

CAS 325979-32-6 serves as a versatile synthetic intermediate for generating focused libraries of benzothiazole–benzamide derivatives [3]. The phenolic –OH group provides a handle for O-alkylation, O-acylation, or sulfonylation, enabling exploration of structure–activity relationships at the 4-position of the central phenyl ring. The 3,5-dichlorobenzamide moiety can be further diversified through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) to replace chlorine atoms with aryl, heteroaryl, or amino substituents.

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.